5-(4-ethoxyphenyl)-N-[4-(methylsulfanyl)benzyl]-1H-pyrazole-3-carboxamide
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Overview
Description
5-(4-ethoxyphenyl)-N-{[4-(methylsulfanyl)phenyl]methyl}-2H-pyrazole-3-carboxamide is a complex organic compound with a unique structure that includes a pyrazole ring, an ethoxyphenyl group, and a methylsulfanylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-ethoxyphenyl)-N-{[4-(methylsulfanyl)phenyl]methyl}-2H-pyrazole-3-carboxamide typically involves multiple steps, starting with the preparation of the pyrazole ring. The pyrazole ring can be synthesized through the reaction of hydrazine with a β-diketone. The ethoxyphenyl and methylsulfanylphenyl groups are then introduced through nucleophilic substitution reactions. The final step involves the formation of the carboxamide group through the reaction of the pyrazole derivative with an appropriate amine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
5-(4-ethoxyphenyl)-N-{[4-(methylsulfanyl)phenyl]methyl}-2H-pyrazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The ethoxy group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-(4-ethoxyphenyl)-N-{[4-(methylsulfanyl)phenyl]methyl}-2H-pyrazole-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 5-(4-ethoxyphenyl)-N-{[4-(methylsulfanyl)phenyl]methyl}-2H-pyrazole-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 5-(4-methoxyphenyl)-N-{[4-(methylsulfanyl)phenyl]methyl}-2H-pyrazole-3-carboxamide
- 5-(4-ethoxyphenyl)-N-{[4-(methylsulfanyl)phenyl]methyl}-2H-pyrazole-3-carboxylic acid
- 5-(4-ethoxyphenyl)-N-{[4-(methylsulfanyl)phenyl]methyl}-2H-pyrazole-3-thiol
Uniqueness
The unique combination of the ethoxyphenyl and methylsulfanylphenyl groups in 5-(4-ethoxyphenyl)-N-{[4-(methylsulfanyl)phenyl]methyl}-2H-pyrazole-3-carboxamide imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C20H21N3O2S |
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Molecular Weight |
367.5 g/mol |
IUPAC Name |
3-(4-ethoxyphenyl)-N-[(4-methylsulfanylphenyl)methyl]-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C20H21N3O2S/c1-3-25-16-8-6-15(7-9-16)18-12-19(23-22-18)20(24)21-13-14-4-10-17(26-2)11-5-14/h4-12H,3,13H2,1-2H3,(H,21,24)(H,22,23) |
InChI Key |
XFTDFSWULYNVAP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NNC(=C2)C(=O)NCC3=CC=C(C=C3)SC |
Origin of Product |
United States |
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